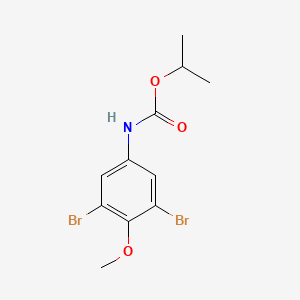
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is a chemical compound characterized by its unique structure, which includes a carbamate group attached to a 3,5-dibromo-4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,5-dibromo-4-methoxyphenol+isopropyl chloroformate→Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can undergo reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl carbamates.
Oxidation: 3,5-dibromo-4-hydroxyphenyl carbamate.
Reduction: 3,5-dibromo-4-methoxyphenylamine.
Hydrolysis: 3,5-dibromo-4-methoxyphenol and isopropyl alcohol.
Scientific Research Applications
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (3,5-dibromo-4-hydroxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Propan-2-yl (3,5-dibromo-4-methylphenyl)carbamate
Uniqueness
Propan-2-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
84970-86-5 |
|---|---|
Molecular Formula |
C11H13Br2NO3 |
Molecular Weight |
367.03 g/mol |
IUPAC Name |
propan-2-yl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO3/c1-6(2)17-11(15)14-7-4-8(12)10(16-3)9(13)5-7/h4-6H,1-3H3,(H,14,15) |
InChI Key |
IWFCGIPLIDATGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















